molecular formula C18H19N3O3 B3005669 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea CAS No. 2415469-60-0

1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea

Cat. No. B3005669
M. Wt: 325.368
InChI Key: URLCOQRTTZWSFD-UHFFFAOYSA-N
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Description

“1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea” is a chemical compound. However, detailed information about this specific compound is not readily available12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound1.



Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine, the SMILES string is Cc1nc(CN)oc1C and the InChI key is CXHCESKWMDAIJA-UHFFFAOYSA-N1. However, the specific molecular structure for “1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea” is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound1.



Physical And Chemical Properties Analysis

For the related compound (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine, some properties are known. It is a solid with a molecular weight of 126.16. However, specific physical and chemical properties for “1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea” are not available in the sources I found1.


Safety And Hazards

For the related compound (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine, it has a GHS07 pictogram with a warning signal word. The hazard statement is H302, indicating that it is harmful if swallowed. It falls under the Acute Tox. 4 Oral hazard classification1. However, specific safety and hazard information for “1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea” is not available in the sources I found.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions for this compound1.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a complete analysis, more detailed and specific information would be needed.


properties

IUPAC Name

1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-11-6-4-5-7-15(11)20-18(22)19-10-14-8-9-16(23-14)17-12(2)21-24-13(17)3/h4-9H,10H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLCOQRTTZWSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea

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